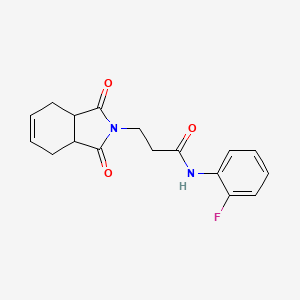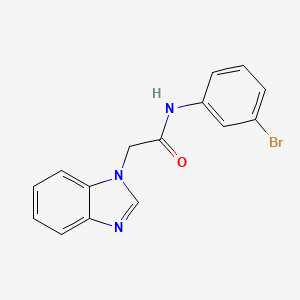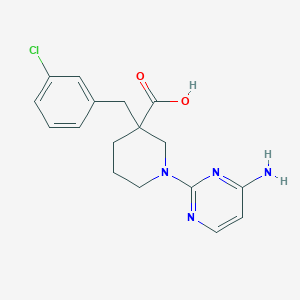![molecular formula C22H18N4O2 B5357866 ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5357866.png)
ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate, also known as ECA, is a chemical compound that has been widely used in scientific research applications. ECA is a synthetic compound that is derived from indole and benzimidazole. The compound has been extensively studied due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate is not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound may have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound may have anti-viral properties by inhibiting the replication of certain viruses, such as the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate in lab experiments is its high purity level, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic to certain cells, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for the research of ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate. One direction is to further investigate the mechanism of action of the compound. By understanding how this compound works, researchers may be able to develop more effective therapies for various diseases. Another direction is to study the potential use of this compound in combination with other compounds. By combining this compound with other compounds, researchers may be able to enhance the therapeutic effects of the compound. Finally, future research may focus on optimizing the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has unique chemical properties and has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. While this compound has advantages for lab experiments, such as its high purity level and ease of synthesis, caution should be taken due to its potential toxicity. Future research may focus on further investigating the mechanism of action of this compound, studying its potential use in combination with other compounds, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate involves the reaction of 1H-indole-3-acetic acid with benzimidazole and ethyl cyanoacetate. The reaction is carried out in the presence of a catalyst, typically triethylamine, and a solvent, such as dichloromethane. The reaction yields this compound as a white solid with a high purity level.
Applications De Recherche Scientifique
Ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate has been used in various scientific research applications due to its unique chemical properties. The compound has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 2-[3-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-2-28-21(27)14-26-13-16(17-7-3-6-10-20(17)26)11-15(12-23)22-24-18-8-4-5-9-19(18)25-22/h3-11,13H,2,14H2,1H3,(H,24,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACRYZCHNSVAFJ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B5357787.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5357798.png)

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5357826.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5357834.png)
![2-(2,3-dimethoxyphenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5357837.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]quinoline-2-carboxamide](/img/structure/B5357839.png)
![N-benzyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5357859.png)

![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]hexan-1-ol](/img/structure/B5357887.png)